9-oxobicyclo[3.3.1]nonane-1-carboxylic acid 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4696-11-1
VCID: VC11478558
InChI: InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13)
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

CAS No.: 4696-11-1

VCID: VC11478558

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid - 4696-11-1

Description

9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic organic compound with a unique structure that combines a ketone and a carboxylic acid functional group. Its molecular framework, bicyclo[3.3.1]nonane, is characterized by a non-linear arrangement of carbon atoms that contributes to its distinct physical and chemical properties. This compound is of interest in organic synthesis, medicinal chemistry, and biological research due to its stereochemistry and reactivity.

Synthesis Methods

Several synthetic routes have been developed for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, often involving cyclization reactions and functional group modifications:

  • Cyclization of Precursors: Starting from linear precursors, cyclization reactions are employed to form the bicyclic framework.

  • Oxidation Reactions: Ketone functionality is introduced through selective oxidation.

  • Carboxylation: The carboxylic acid group is added using carboxylation techniques or by hydrolysis of esters.

These methods are optimized for yield and purity, ensuring the compound's suitability for research applications.

Biological Activity

Studies have shown that derivatives of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid exhibit significant biological activities:

  • Antimicrobial Properties: Effective against bacterial strains such as Pseudomonas aeruginosa and fungal strains like Candida albicans.

  • Potential Drug Development: The compound's stereochemistry makes it a candidate for designing biologically active molecules targeting specific enzymes or receptors.

Applications in Research

The compound's unique structure and reactivity make it valuable in various fields:

  • Medicinal Chemistry: Used as a scaffold for synthesizing drugs with antimicrobial or anti-inflammatory properties.

  • Organic Synthesis: Serves as an intermediate in the preparation of more complex molecules.

  • Material Science: Potential applications in creating functionalized materials due to its rigid framework.

Comparison with Similar Compounds

Compound NameKey Features
Bicyclo[3.2.1]octanoneSmaller ring size; different synthetic pathways
9-Oxabicyclo[3.3.1]nonaneLacks carboxylic acid functionality
N-(4-acetylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamideModified for enhanced biological activity

The presence of both ketone and carboxylic acid groups in 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid sets it apart, providing unique chemical properties and biological interactions.

Future Research Directions

Further studies are needed to explore:

  • Mechanistic Pathways: Understanding the detailed reaction mechanisms during synthesis.

  • Pharmacological Potential: Investigating its role as a lead compound in drug discovery.

  • Material Applications: Assessing its utility in advanced materials science.

CAS No. 4696-11-1
Product Name 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
Standard InChI InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13)
Standard InChIKey IZOYWCBOQKYTDQ-UHFFFAOYSA-N
Canonical SMILES C1CC2CCCC(C1)(C2=O)C(=O)O
Purity 95
PubChem Compound 273913
Last Modified Aug 25 2023

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